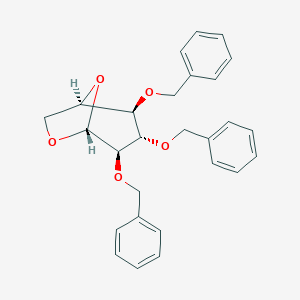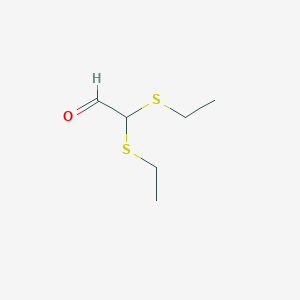
4,4'-ジスルファンジイルジベンゾエートジメチル
概要
説明
Dimethyl 4,4’-disulfanediyldibenzoate is an organic compound with the molecular formula C16H14O4S2. It belongs to the class of disulfide-containing compounds and is characterized by the presence of two benzene rings connected by a disulfide bridge, with each benzene ring bearing a methoxycarbonyl group.
科学的研究の応用
Dimethyl 4,4’-disulfanediyldibenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential role in biological systems, particularly in redox biology and as a model compound for disulfide-containing proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl 4,4’-disulfanediyldibenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-mercaptobenzoic acid with methanol in the presence of a catalyst to form methyl 4-mercaptobenzoate. This intermediate is then oxidized to form the disulfide bridge, resulting in the formation of dimethyl 4,4’-disulfanediyldibenzoate .
Industrial Production Methods: In industrial settings, the synthesis of dimethyl 4,4’-disulfanediyldibenzoate typically involves large-scale oxidation reactions using appropriate oxidizing agents and controlled reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization to obtain the final product in its desired form .
化学反応の分析
Types of Reactions: Dimethyl 4,4’-disulfanediyldibenzoate undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be further oxidized to form sulfone derivatives.
Reduction: The disulfide bridge can be reduced to form thiol derivatives.
Substitution: The methoxycarbonyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Substituted benzoate derivatives.
作用機序
The mechanism of action of dimethyl 4,4’-disulfanediyldibenzoate involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The disulfide bridge can be reduced to form thiol groups, which can interact with other molecules through thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and other proteins, affecting cellular processes and signaling pathways .
類似化合物との比較
Dimethyl 4,4’-disulfanediyldibenzoate can be compared with other disulfide-containing compounds such as:
- Bis(4-carbomethoxyphenyl) disulfide
- 4,4’-Disulfanediyldibenzoic acid
- Dimethyl 4,4’-dithiodibenzoate
特性
IUPAC Name |
methyl 4-[(4-methoxycarbonylphenyl)disulfanyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4S2/c1-19-15(17)11-3-7-13(8-4-11)21-22-14-9-5-12(6-10-14)16(18)20-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCZYLQMVYJBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392833 | |
| Record name | Dimethyl 4,4'-disulfanediyldibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35190-68-2 | |
| Record name | Dimethyl 4,4'-disulfanediyldibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















